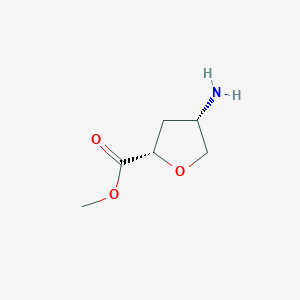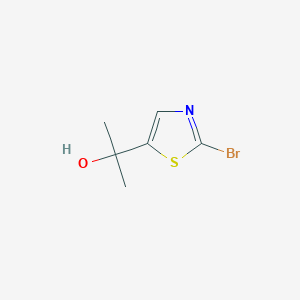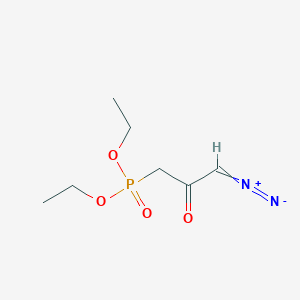![molecular formula C6H11NO B13462577 1-Oxaspiro[3.3]heptan-6-amine CAS No. 2919954-57-5](/img/structure/B13462577.png)
1-Oxaspiro[3.3]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[3.3]heptan-6-amine is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxetane and cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[3.3]heptan-6-amine typically involves multiple steps starting from commercially available precursors. One common route begins with 3-oxocyclobutane-1-carboxylic acid, which undergoes a series of reactions including cyclization and amination to form the desired spirocyclic structure . The process may involve 6 to 13 operationally simple steps, making it accessible for laboratory-scale synthesis .
Industrial Production Methods: While specific industrial production methods for 1-Oxaspiro[3The use of inexpensive and readily available starting materials further supports its feasibility for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[3.3]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in drug development and material science .
Scientific Research Applications
1-Oxaspiro[3.3]heptan-6-amine has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which 1-Oxaspiro[3.3]heptan-6-amine exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
2-Oxaspiro[3.3]heptan-6-amine: Shares a similar spirocyclic structure but differs in the position of the oxygen atom.
2-Oxa-6-azaspiro[3.3]heptane: Contains an additional nitrogen atom, making it a structural surrogate for morpholine in drug-like molecules.
Uniqueness: 1-Oxaspiro[3.3]heptan-6-amine stands out due to its specific spirocyclic arrangement, which imparts unique chemical and biological properties.
Properties
CAS No. |
2919954-57-5 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptan-6-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-6(4-5)1-2-8-6/h5H,1-4,7H2 |
InChI Key |
JNABLKYNVDCEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


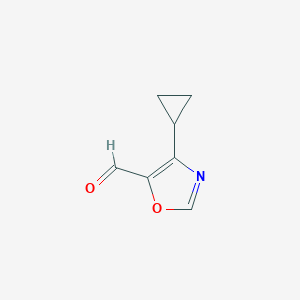
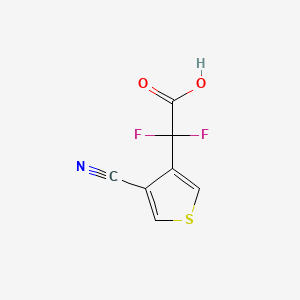
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)
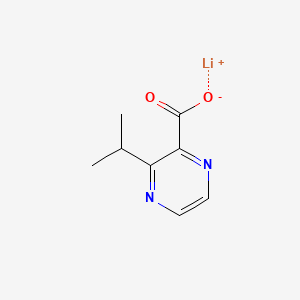
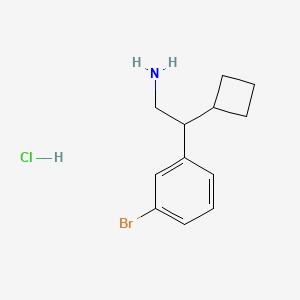
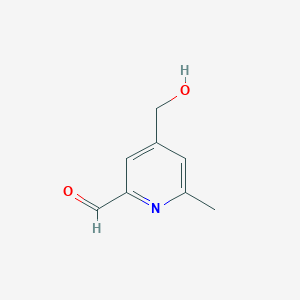
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
